molecular formula C19H18N4O2S B2677114 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide CAS No. 893995-04-5

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide

Cat. No.: B2677114
CAS No.: 893995-04-5
M. Wt: 366.44
InChI Key: ZBLISJOLTSRSNN-UHFFFAOYSA-N
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Description

Historical Development of Imidazo[2,1-b]thiazole Derivatives

The imidazo[2,1-b]thiazole scaffold was first recognized for its bioactivity in the 1960s with the discovery of Levamisole , an anthelmintic and immunomodulatory agent. Early studies revealed that substitutions at the C-5 and C-6 positions of the bicyclic core could modulate biological activity, leading to derivatives with antiproliferative effects. For example, Leoni et al. demonstrated that imidazo[2,1-b]thiazole derivatives induce G2/M cell cycle arrest in HT-29 colon cancer cells through caspase activation and Akt pathway inhibition.

A pivotal advancement came with the development of one-pot synthesis methods by Mir et al., which enabled efficient construction of imidazo[2,1-b]thiazoles and benzo[d]thiazolo[3,2-a]imidazoles using dibenzoylacetylene and aminothiazoles. This catalyst-free approach, yielding products in 78% efficiency under mild conditions, facilitated large-scale production for pharmacological testing. Subsequent structural modifications, such as the introduction of triazole conjugates, further expanded therapeutic applications, particularly in oncology.

Significance in Medicinal Chemistry Research

The structural versatility of imidazo[2,1-b]thiazoles allows for targeted interactions with biological macromolecules. Key findings include:

  • Microtubule Destabilization : Shaik et al. synthesized imidazo[2,1-b]thiazole-triazole conjugates (e.g., 4g and 4h ) that inhibited tubulin polymerization at IC50 values of 0.92 μM and 0.78 μM, respectively, in A549 lung cancer cells. These compounds induced G2/M phase arrest and apoptosis via Bax/Bcl-2 pathway modulation.
  • Kinase Inhibition : Derivatives bearing ethoxynicotinamide groups, such as This compound , exhibit enhanced solubility and ATP-competitive binding to kinase domains, making them candidates for tyrosine kinase inhibitor development.

Table 1 : Bioactive Imidazo[2,1-b]thiazole Derivatives

Compound Target IC50 (μM) Mechanism
Levamisole Immunomodulation N/A Cholinergic receptor agonism
4g Tubulin 0.92 Microtubule destabilization
4h Tubulin 0.78 Apoptosis induction

Current Research Landscape and Knowledge Gaps

Recent studies prioritize structure-activity relationship (SAR) optimization to improve selectivity and reduce off-target effects. For instance, substitutions on the phenyl ring of the nicotinamide moiety have been shown to enhance blood-brain barrier permeability. However, critical gaps persist:

  • Target Identification : While tubulin and kinases are established targets, the compound’s interactions with epigenetic regulators (e.g., histone deacetylases) remain unexplored.
  • In Vivo Efficacy : Most data derive from in vitro models; robust preclinical studies in animal models are lacking.
  • Synthetic Challenges : Current methods for introducing ethoxy groups at the nicotinamide C-2 position require harsh conditions, limiting yield.

Future research must address these gaps to advance the compound into clinical evaluation.

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-ethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-2-25-18-15(4-3-9-20-18)17(24)21-14-7-5-13(6-8-14)16-12-23-10-11-26-19(23)22-16/h3-9,12H,2,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLISJOLTSRSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

The following analysis compares N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide with structurally and functionally related compounds, focusing on molecular features, activity, and therapeutic applications.

Structural Analogues with Imidazo[2,1-b]thiazole/Oxazole Cores
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Therapeutic Target/Activity
Target Compound 2,3-Dihydroimidazo[2,1-b]thiazole 4-Phenyl, 2-ethoxynicotinamide ~380 (estimated) Not explicitly reported
Delamanid (OPC-67683) 2,3-Dihydroimidazo[2,1-b]oxazole 4-(Trifluoromethoxy)phenoxy-piperidine, nitro group 534.48 Antitubercular (inhibits cell wall synthesis)
ND-11503 Imidazo[2,1-b]thiazole 6-Ethyl, 2-methyl, dihydrobenzofuran-methyl carboxamide ~370 (estimated) Anticancer (specific targets unreported)
SRT1720 Imidazo[2,1-b]thiazole Piperazine-methyl, quinoxaline-carboxamide ~520 (estimated) Sirtuin activator (metabolic regulation)
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole 4-Methylsulfonylphenyl ~290 (estimated) Enzyme inhibition (IC₅₀ = 1.4 μM)

Key Structural Differences :

  • Delamanid replaces the thiazole ring with an oxazole and incorporates a nitro group, critical for its antimycobacterial activity .
  • ND-11503 and SRT1720 feature carboxamide linkers but differ in substituents (e.g., dihydrobenzofuran vs. quinoxaline), altering target specificity .
Activity and Pharmacokinetic Comparisons
  • Delamanid : Demonstrates potent activity against multidrug-resistant tuberculosis (MDR-TB) with a MIC₉₀ of 0.006–0.024 μg/mL . Its nitro group is metabolically activated to generate reactive intermediates, disrupting mycobacterial cell walls .
  • 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole : Exhibits enzyme inhibitory activity (IC₅₀ = 1.4 μM), attributed to the electron-withdrawing sulfonyl group enhancing binding affinity .
  • ND-11503/ND-11564: These analogs show variable anticancer activity depending on substituents; for example, trifluoromethylphenoxy groups in ND-11564 enhance metabolic stability .
  • Target Compound : While direct activity data are unavailable, its ethoxy group may improve metabolic stability compared to nitro-containing analogs like Delamanid, which face mutagenicity concerns .

Biological Activity

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H20N4OSC_{17}H_{20}N_4OS, with a molecular weight of approximately 344.43 g/mol. Its structure includes an imidazo[2,1-b]thiazole moiety, which is known for various biological activities, including anticancer and antimicrobial properties.

The precise mechanism of action for this compound is not fully elucidated. However, compounds derived from the imidazo[2,1-b]thiazole system have been shown to interact with multiple biological targets:

  • Anticancer Activity : Research indicates that derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis.
  • Antimicrobial Properties : The compound may exhibit activity against various bacterial strains and fungi.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways.

Anticancer Activity

Several studies have examined the anticancer effects of related compounds. For instance, derivatives of imidazo[2,1-b]thiazoles have been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. A notable study highlighted that certain thiazole derivatives effectively inhibited the growth of colon cancer cells by inducing G1 phase cell cycle arrest via upregulation of p27 KIP1 and downregulation of cyclin D1 and CDK4 proteins .

Antimicrobial Activity

The antimicrobial potential of imidazo[2,1-b]thiazole derivatives has been documented in various studies. These compounds have shown effectiveness against Gram-positive and Gram-negative bacteria as well as some fungal species. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anti-inflammatory Activity

The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Compounds in this class have been shown to reduce inflammation in models of arthritis and other inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Sayed et al. (2006)Demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines with minimal toxicity to normal cells.
Koketsu et al. (2002)Reported antiviral potential in thiazine derivatives, suggesting a broad spectrum of biological activity.
Jupudi et al. (2013)Found that certain derivatives possess immunomodulatory effects, enhancing immune response in vitro.

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest that they may exhibit favorable absorption characteristics with moderate bioavailability. Metabolism typically occurs via hepatic pathways, with several metabolites demonstrating biological activity.

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